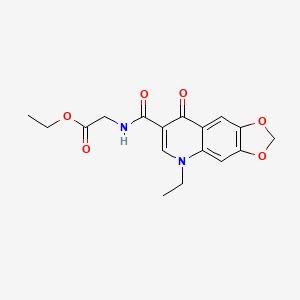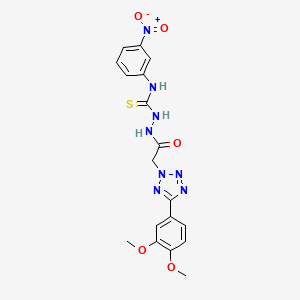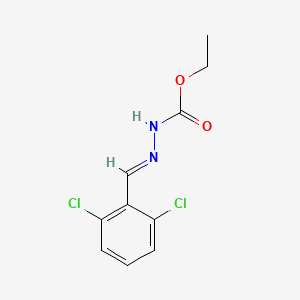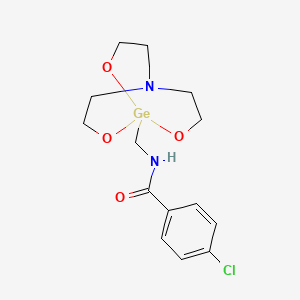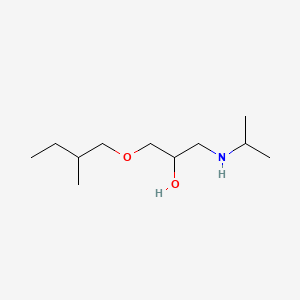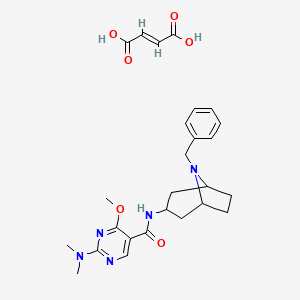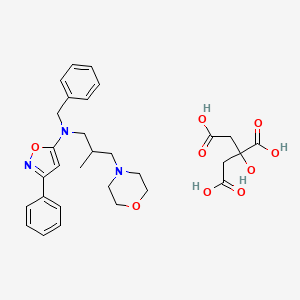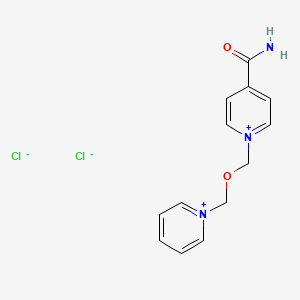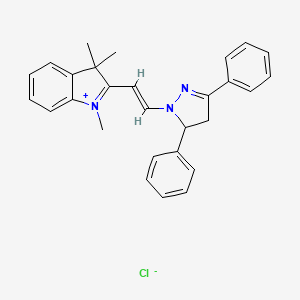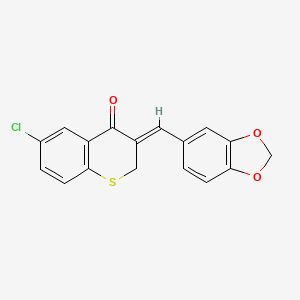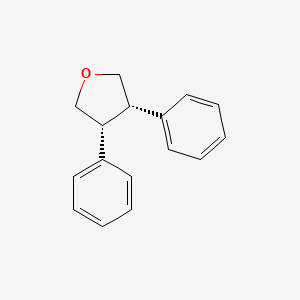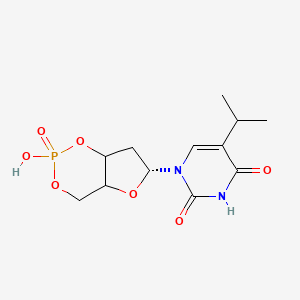
2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- is a complex organic compound with a unique structure that combines elements of pyrimidinedione and furodioxaphosphorin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves multiple steps, starting with the preparation of the pyrimidinedione core. This is typically achieved through a condensation reaction between urea and an appropriate β-diketone under acidic conditions. The furodioxaphosphorin moiety is then introduced through a series of phosphorylation and cyclization reactions, often involving reagents such as phosphorus oxychloride and diols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furodioxaphosphorin moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione derivatives
- Furodioxaphosphorin analogs
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 5-(1-methylethyl)-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- apart from similar compounds is its unique combination of structural elements, which confer distinct reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
99606-22-1 |
|---|---|
Molecular Formula |
C12H17N2O7P |
Molecular Weight |
332.25 g/mol |
IUPAC Name |
1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N2O7P/c1-6(2)7-4-14(12(16)13-11(7)15)10-3-8-9(20-10)5-19-22(17,18)21-8/h4,6,8-10H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t8?,9?,10-/m1/s1 |
InChI Key |
WTFZOQZLAXMQBB-UDNWOFFPSA-N |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


